molecular formula C4H10S2 B1332177 2,3-Butanedithiol CAS No. 4532-64-3

2,3-Butanedithiol

Cat. No.: B1332177
CAS No.: 4532-64-3
M. Wt: 122.3 g/mol
InChI Key: TWWSEEHCVDRRRI-UHFFFAOYSA-N
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Description

2,3-Butanedithiol: is an organic compound with the molecular formula C4H10S2 . It is a dithiol, meaning it contains two thiol (–SH) groups. This compound is known for its strong odor, which is often described as resembling that of meat or roasted meat. It is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Butanedithiol can be synthesized through the reaction of 2,3-epoxybutane with thiourea . This reaction is typically carried out at temperatures ranging from 0°C to the reflux temperature under normal pressure. The intermediate product, 2,3-cyclothiobutane , is then reacted with an aqueous solution of sodium hydrosulfide at temperatures between -5°C and 65°C to yield this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of 2,3-epoxybutane and thiourea as starting materials, with the subsequent reaction with sodium hydrosulfide to produce the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Butanedithiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Substitution: Reagents such as can be used for nucleophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

2,3-Butanedithiol has several applications in scientific research and industry:

Comparison with Similar Compounds

  • 1,2-Ethanedithiol
  • 1,4-Butanedithiol
  • 2,3-Butanediol

Comparison:

This compound stands out due to its unique combination of thiol groups, which impart specific reactivity and applications in various fields.

Properties

IUPAC Name

butane-2,3-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S2/c1-3(5)4(2)6/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWSEEHCVDRRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047089
Record name 2,3-Butanedithiol
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Molecular Weight

122.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

86.00 to 87.00 °C. @ 50.00 mm Hg
Record name 2,3-Butanedithiol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; miscble in fat
Record name 2,3-Butanedithiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/493/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.997 (20°)
Record name 2,3-Butanedithiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/493/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4532-64-3
Record name 2,3-Butanedithiol
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Record name 2,3-Butanedithiol
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Record name 2,3-Butanedithiol
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Record name 2,3-Butanedithiol
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Record name Butane-2,3-dithiol
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Record name 2,3-BUTANEDITHIOL
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Record name 2,3-Butanedithiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031157
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In the same manner, 4-phenyl-4-oxobutyric acid is converted to 2-phenyl-1,3-dithiolane-2-propionic acid using ethanedithiol; while the use of 1,2-propanedithiol and 2,3-butanedithiol affords 4-methyl- and 4,5-dimethyl-2-phenyl-1,3-dithiolane-2-propionic acid, respectively.
Quantity
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2-phenyl-1,3-dithiolane-2-propionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure and some basic physical properties of 2,3-Butanedithiol?

A1: this compound has the molecular formula C4H10S2 and a molecular weight of 122.23 g/mol. While spectroscopic data isn't provided in the excerpts, it is known to exist in meso and DL forms. [] Further structural characterization, including spectroscopic data, can be found in dedicated chemical databases.

Q2: How is this compound synthesized?

A2: One method involves reacting 2,3-epoxybutane with thiourea to produce 2,3-cyclothiobutane, which then reacts with an aqueous sodium hydrosulfide solution to yield this compound. [] Another approach involves catalytic oxidation of 1,2-ethanedithiol or this compound with oxygen in the presence of a copper-amine catalyst, leading to co-cyclic(aromatic aliphatic disulfide) oligomers. []

Q3: What are the applications of this compound in food chemistry?

A3: this compound is recognized for its potent aroma, described as having the fragrance of meat or roasted meat. [, ] This characteristic makes it a valuable ingredient in the creation of meat flavorings for various food products.

Q4: How is this compound used in polymer chemistry?

A4: this compound serves as a building block for synthesizing co-cyclic(aromatic aliphatic disulfide) oligomers. [] These oligomers, when subjected to free radical ring-opening polymerization, produce linear, high-molecular-weight poly(aromatic aliphatic disulfide)s with varying glass transition temperatures. This property makes them versatile materials for diverse applications.

Q5: Can this compound be used to separate different molecules?

A5: Yes, the enantiomers of (±)-1,4-Dihydroxytricyclo[6.4.0.04,9]dodecane-7,10-dione can be resolved using optically active (-)-(2R,3R)-2,3-Butanedithiol. [] This is achieved by forming diastereomeric dithioacetals, which can then be separated chromatographically and further processed to obtain the pure enantiomers.

Q6: Are there any known applications of this compound in studying chirality?

A6: Yes, L(+)-2,3-Butanedithiol has been synthesized and utilized for resolving racemic carbonyl compounds. [] This highlights the compound's utility in chiral chemistry and its potential applications in asymmetric synthesis and related fields.

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